molecular formula C10H6Br2N4O B12467427 3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole

3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole

Cat. No.: B12467427
M. Wt: 357.99 g/mol
InChI Key: ZOSDWNQHMIXKME-UHFFFAOYSA-N
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Description

3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of both imidazo[1,2-a]pyridine and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C10H6Br2N4O

Molecular Weight

357.99 g/mol

IUPAC Name

3-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C10H6Br2N4O/c1-5-9(15-17-14-5)8-4-16-3-6(11)2-7(12)10(16)13-8/h2-4H,1H3

InChI Key

ZOSDWNQHMIXKME-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=CN3C=C(C=C(C3=N2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different conditions to yield the desired product. For instance, one-pot tandem cyclization/bromination in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant has been reported to be effective . The reaction conditions are mild and do not require the use of a base, making the process more convenient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cyclization Reactions: Catalysts such as transition metals or metal-free conditions can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce various heterocyclic compounds.

Scientific Research Applications

3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole is unique due to the presence of both bromine atoms and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.

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